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Compound of Interest

Compound Name: BAY-277

Cat. No.: B15614712 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BAY-277, a chemical probe targeting Methionine Aminopeptidase 2

(METAP2). Due to the nature of BAY-277 as a research probe, publicly available data is limited. This document synthesizes the

available information and supplements it with established knowledge of METAP2 and its inhibitors to provide a comprehensive

resource for researchers in oncology and drug development.

Introduction to METAP2 and Its Role in Disease
Methionine Aminopeptidase 2 (METAP2) is a ubiquitously expressed intracellular metalloprotease that plays a critical role in

protein maturation.[1] It catalyzes the removal of the N-terminal methionine from nascent polypeptide chains, a crucial step for

subsequent protein modifications, stability, and function.[1] METAP2 is overexpressed in various cancers and its activity is

essential for the proliferation of endothelial cells, making it a key player in angiogenesis—the formation of new blood vessels that

is critical for tumor growth and metastasis.[2][3] Beyond its enzymatic function, METAP2 also protects the alpha subunit of

eukaryotic initiation factor 2 (eIF2α) from inhibitory phosphorylation, thereby influencing protein synthesis.[2][3] Given its central

role in cell proliferation and angiogenesis, METAP2 has emerged as a promising therapeutic target in oncology.[4][5]

BAY-277: A METAP2-Targeting Degrader
BAY-277 is a potent and selective chemical probe designed to induce the degradation of the METAP2 protein.[2] Unlike traditional

inhibitors that block the enzyme's active site, degraders like BAY-277 function by bringing the target protein into proximity with an

E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This approach can offer a more

sustained and profound inhibition of the target's function.

Chemical Structure:

The chemical structure of BAY-277 is provided in SMILES format:

C(CCC(N1CCC(CC1)c1ccc2C(N(Cc2c1)C1CCC(NC1=O)=O)=O)=O)CCN1CCC(CC1)c1ccc(cc1)OC1C2CCCCC=2c2nncn2N=1[2]

Quantitative Data for BAY-277
The following tables summarize the available quantitative data for BAY-277's in vitro activity.

Table 1: In Vitro Potency of BAY-277 Against METAP2[4]
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Target Assay Type IC50 (nM)

Human METAP2 (hMETAP2) Biochemical Assay 5.8

Murine METAP2 (mMETAP2) Biochemical Assay 5.9

Table 2: Cellular Activity of BAY-277[2]

Cell Line Assay Type Parameter Value (nM)

HT1080 METAP2 Degradation (CE) DC50 8.93

HUVEC METAP2 Degradation (WB) DC50 0.2

HUVEC 2D Cell Proliferation IC50 12

Note: DC50 is the concentration of the degrader that results in 50% degradation of the target protein. CE stands for Capillary

Electrophoresis and WB for Western Blot.

Signaling Pathways Modulated by METAP2 Inhibition
Inhibition or degradation of METAP2 is known to impact key cellular signaling pathways, primarily the eIF2α and ERK pathways.

While direct experimental data for BAY-277's effects on these pathways are not publicly available, the expected consequences of

METAP2 degradation are outlined below.

eIF2α Phosphorylation Pathway
METAP2 normally protects eIF2α from phosphorylation.[2] Phosphorylation of eIF2α at Serine 51 is a key event in the integrated

stress response, leading to a global shutdown of protein synthesis. By degrading METAP2, BAY-277 is expected to increase the

levels of phosphorylated eIF2α (p-eIF2α), thereby inhibiting protein translation and cell proliferation.[6]
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Figure 1: Expected effect of BAY-277 on the eIF2α phosphorylation pathway.

ERK Signaling Pathway
METAP2 has also been implicated in the regulation of the MAPK/ERK signaling pathway, which is a critical regulator of cell

proliferation, differentiation, and survival.[7] Some studies suggest that METAP2 can bind to and inhibit the activation of ERK1/2.

Therefore, the degradation of METAP2 by BAY-277 could potentially lead to the activation of the ERK pathway. However, the

precise role and context-dependency of METAP2 in ERK signaling are still under investigation, and the net effect of METAP2

degradation on this pathway may vary depending on the cellular context.
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Figure 2: Postulated effect of BAY-277 on the ERK signaling pathway.

Experimental Protocols
While specific protocols for BAY-277 are not publicly available, this section provides detailed, representative methodologies for key

assays used to characterize METAP2 inhibitors. These protocols are based on standard practices in the field and can be adapted

for the evaluation of novel METAP2-targeting compounds.

METAP2 Enzymatic Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant METAP2.

Materials:

Recombinant human METAP2 enzyme

METAP2 substrate (e.g., Met-Pro-AMC or other suitable fluorogenic peptide)

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl₂)
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Test compound (e.g., BAY-277) dissolved in DMSO

96-well or 384-well black microplates

Fluorescence plate reader

Procedure:

Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

In a microplate, add the diluted test compound to the wells. Include wells with DMSO only as a negative control and a known

METAP2 inhibitor as a positive control.

Add recombinant METAP2 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room

temperature to allow for compound binding.

Initiate the enzymatic reaction by adding the METAP2 substrate to each well.

Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths for the

chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC). Read the plate kinetically for a set period (e.g., 30-60 minutes).

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

Determine the percent inhibition for each compound concentration relative to the DMSO control.

Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine

the IC50 value.

HUVEC Proliferation Assay (MTS/MTT Assay)
This assay assesses the effect of a compound on the proliferation of human umbilical vein endothelial cells (HUVECs), a key in

vitro model for angiogenesis.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial Cell Growth Medium (EGM-2)

Test compound (e.g., BAY-277) dissolved in DMSO

96-well clear tissue culture plates

MTS or MTT reagent

Microplate reader

Procedure:

Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in EGM-2 medium and allow them to attach

overnight.
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Prepare serial dilutions of the test compound in EGM-2 medium.

Remove the medium from the cells and replace it with the medium containing the test compound at various concentrations.

Include wells with medium and DMSO as a vehicle control.

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

Calculate the percent inhibition of cell proliferation for each concentration compared to the vehicle control.

Plot the percent inhibition against the compound concentration and fit the data to determine the IC50 value.

In Vivo Xenograft Tumor Growth Study
This in vivo assay evaluates the anti-tumor efficacy of a compound in a mouse model bearing human tumor xenografts.

Materials:

Immunocompromised mice (e.g., nude or SCID mice)

Human cancer cell line (e.g., HT1080)

Matrigel (optional)

Test compound (e.g., BAY-277) formulated for in vivo administration

Vehicle control

Calipers for tumor measurement

Procedure:

Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of

each mouse.

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

Administer the test compound (e.g., BAY-277 at 5-25 mg/kg via intraperitoneal injection every other day) and the vehicle control

to the respective groups for a specified duration (e.g., 14 days).[2]

Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula:

(Length x Width²)/2.

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., western blot,

immunohistochemistry).
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Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the discovery and characterization of a novel METAP2-targeting agent.
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Figure 3: General workflow for the development of a METAP2-targeting agent.

Conclusion
BAY-277 is a valuable research tool for studying the biological functions of METAP2 and the therapeutic potential of its

degradation. The available data demonstrate its high potency in degrading METAP2 and inhibiting endothelial cell proliferation.

Further research is warranted to fully elucidate its mechanism of action, preclinical pharmacokinetic and pharmacodynamic

properties, and its efficacy in various cancer models. The information and protocols provided in this guide are intended to facilitate

these research efforts and accelerate the development of novel METAP2-targeted therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic

procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the

fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our

Ph.D. Support Team for a compatibility check]
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